molecular formula C27H26N2O4S B2799504 N-(4-ethylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide CAS No. 1251613-86-1

N-(4-ethylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

Cat. No.: B2799504
CAS No.: 1251613-86-1
M. Wt: 474.58
InChI Key: OXUITJALVDOKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, commonly known as EMOTA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. EMOTA is a quinoline derivative that has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of EMOTA is not fully understood, but it is believed to involve interactions with proteins, particularly enzymes. EMOTA has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. EMOTA has also been shown to interact with proteins involved in apoptosis, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
EMOTA has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, EMOTA has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. In biochemistry, EMOTA has been shown to interact with enzymes and alter their activity, leading to changes in metabolic pathways. In pharmacology, EMOTA has been studied for its potential as a drug delivery system, as it can be modified to target specific tissues or cells.

Advantages and Limitations for Lab Experiments

EMOTA has several advantages for laboratory experiments, including its ease of synthesis, stability, and potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on EMOTA, including further studies on its mechanism of action, potential applications in drug delivery, and its interactions with proteins and enzymes. Additionally, there is a need for further research on the potential toxicity of EMOTA and its effects on different cell types and tissues. Overall, EMOTA has the potential to be a valuable tool for scientific research and has promising applications in various fields.

Synthesis Methods

EMOTA can be synthesized using a variety of methods, including the reaction of 4-ethylphenylamine with 6-methyl-4-oxo-3-tosylquinoline-1(4H)-yl)acetic acid, followed by the addition of acetic anhydride and triethylamine. Other methods involve the use of different reagents and solvents, but the overall goal is to produce a high yield of pure EMOTA.

Scientific Research Applications

EMOTA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, EMOTA has been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells and inhibit tumor growth. In biochemistry, EMOTA has been studied for its ability to interact with proteins, particularly enzymes, and alter their activity. In pharmacology, EMOTA has been investigated for its potential as a drug delivery system, as it can be modified to target specific tissues or cells.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-4-20-8-10-21(11-9-20)28-26(30)17-29-16-25(27(31)23-15-19(3)7-14-24(23)29)34(32,33)22-12-5-18(2)6-13-22/h5-16H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUITJALVDOKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.